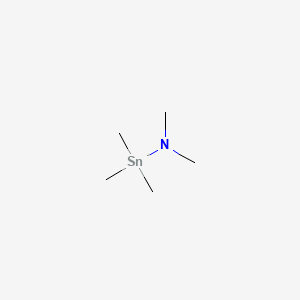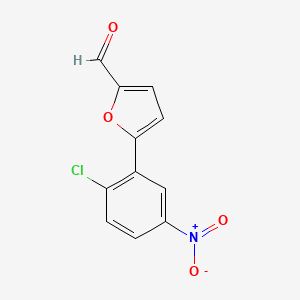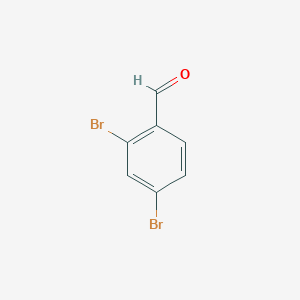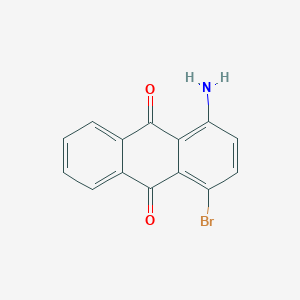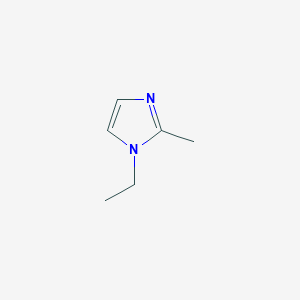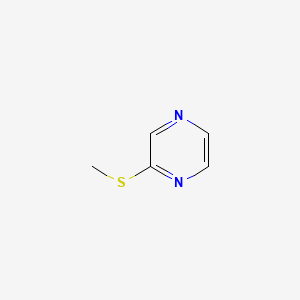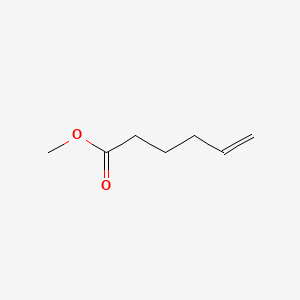
Silver cyclohexanebutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver cyclohexanebutyrate is an organometallic compound with the molecular formula C10H17AgO2. It is a silver salt of cyclohexanebutyric acid and is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver cyclohexanebutyrate can be synthesized through the reaction of cyclohexanebutyric acid with silver oxide or silver carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C10H18O2+Ag2O→C10H17AgO2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include additional purification steps such as recrystallization or chromatography to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the silver ion is reduced, and the organic moiety is oxidized.
Reduction: The compound can be reduced to form silver metal and the corresponding carboxylic acid.
Substitution: this compound can participate in substitution reactions, where the silver ion is replaced by another metal ion or organic group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products Formed:
Oxidation: Formation of silver oxide and oxidized organic products.
Reduction: Formation of silver metal and cyclohexanebutyric acid.
Substitution: Formation of new organometallic compounds with different metal ions or organic groups.
Applications De Recherche Scientifique
Silver cyclohexanebutyrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in developing antibacterial agents.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of silver cyclohexanebutyrate involves the release of silver ions, which interact with various molecular targets. Silver ions can bind to bacterial cell membranes, leading to increased permeability and cell death. They can also interact with enzymes and proteins, disrupting cellular functions and inhibiting microbial growth .
Comparaison Avec Des Composés Similaires
- Silver acetate
- Silver nitrate
- Silver lactate
Comparison: Silver cyclohexanebutyrate is unique due to its specific organic moiety, which imparts distinct chemical and physical properties compared to other silver salts. For example, silver acetate and silver nitrate are more commonly used in traditional applications, while this compound offers specialized uses in organometallic chemistry and advanced material science .
Propriétés
Numéro CAS |
62638-04-4 |
|---|---|
Formule moléculaire |
C10H18AgO2 |
Poids moléculaire |
278.12 g/mol |
Nom IUPAC |
4-cyclohexylbutanoic acid;silver |
InChI |
InChI=1S/C10H18O2.Ag/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
Clé InChI |
RILOPSTZZRJOQI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].[Ag+] |
SMILES canonique |
C1CCC(CC1)CCCC(=O)O.[Ag] |
Key on ui other cas no. |
62638-04-4 |
Numéros CAS associés |
4441-63-8 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



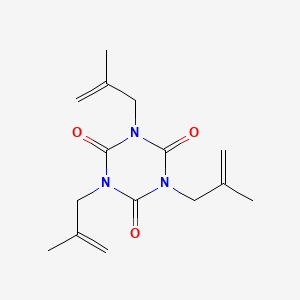
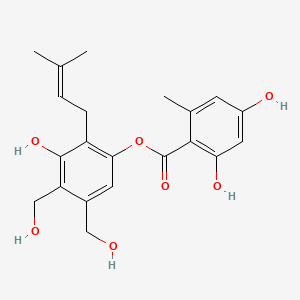

![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
